1-氰基乙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

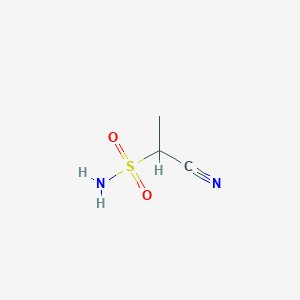

1-Cyanoethane-1-sulfonamide is a chemical compound with the molecular formula C3H6N2O2S . It has an average mass of 134.157 Da and a monoisotopic mass of 134.014999 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 1-Cyanoethane-1-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical And Chemical Properties Analysis

1-Cyanoethane-1-sulfonamide has a molecular weight of 134.16 . The physical form of this compound is oil .科学研究应用

Molecularly Imprinted Fluorescence Probes

A novel application of 1-Cyanoethane-1-sulfonamide is in the creation of molecularly imprinted, upconversion fluorescence probes . These probes are fabricated by Pickering emulsion polymerization using UCNP@SiO2 particles as the stabilizer and sulfamethazine/sulfamerazine as the co-templates . The synthesized probe has a good adsorption capacity and a fast kinetic feature for the template . It also has a broad-spectrum molecular recognition capability .

Sensing Sulfonamides

The molecularly imprinted, upconversion fluorescence probe can be used for sensing sulfonamides . Good linear relationships were obtained over the concentration range of 1–10 ng/mL for sulfamerazine, sulfamethazine, sulfathiazole, and sulfafurazole, with low limits of detection in the range of 1.37–2.35 ng/mL . This probe has the potential to detect four sulfonamide residues in food and environmental water .

Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

1-Cyanoethane-1-sulfonamide can be used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . This method is highly useful for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .

安全和危害

未来方向

作用机制

Target of Action

1-Cyanoethane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including 1-Cyanoethane-1-sulfonamide, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete for the active site. This competition inhibits the normal enzymatic activity, preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a precursor for the production of nucleotides, the building blocks of DNA. By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial cells from replicating their DNA, thereby inhibiting cell division and growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the drug, determining the concentration of the drug that reaches the site of action.

Result of Action

The primary result of the action of 1-Cyanoethane-1-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug inhibits DNA replication in bacterial cells. This stops the bacteria from dividing and proliferating, thereby controlling the spread of the bacterial infection .

Action Environment

The efficacy and stability of 1-Cyanoethane-1-sulfonamide, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that might interact with the drug, and the temperature. For instance, the storage temperature for 1-Cyanoethane-1-sulfonamide is typically around 4 degrees Celsius .

属性

IUPAC Name |

1-cyanoethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-3(2-4)8(5,6)7/h3H,1H3,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVAMAVZNZLSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)

![2-ethyl-5-((3-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2877768.png)

![4-(Benzylsulfonyl)-7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2877769.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2877772.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2877777.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B2877779.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2877780.png)

![1-(oxan-4-yl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2877781.png)